molecular formula C18H23N5O B12777059 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone CAS No. 104257-56-9

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone

Cat. No.: B12777059
CAS No.: 104257-56-9
M. Wt: 325.4 g/mol
InChI Key: HYANKOPASMJSOX-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is a heterocyclic compound that features a pyridazinone core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the morpholinylmethyl and phenyl groups, along with the hydrazone moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the pyridazinone core with a morpholinylmethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrazone Moiety: The final step involves the condensation of the resulting compound with isopropylidene hydrazine under reflux conditions to form the hydrazone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted morpholinylmethyl derivatives.

Scientific Research Applications

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Morpholinylmethyl Derivatives: Compounds with morpholinylmethyl groups attached to different heterocyclic cores.

    Phenylhydrazone Derivatives: Compounds with phenylhydrazone moieties attached to various aromatic systems.

Uniqueness

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the morpholinylmethyl group enhances its solubility and bioavailability, while the phenyl and hydrazone moieties contribute to its ability to interact with diverse biological targets.

Properties

CAS No.

104257-56-9

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-6-phenyl-N-(propan-2-ylideneamino)pyridazin-3-amine

InChI

InChI=1S/C18H23N5O/c1-14(2)19-20-17-12-16(13-23-8-10-24-11-9-23)18(22-21-17)15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)

InChI Key

HYANKOPASMJSOX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C

Origin of Product

United States

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